N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide is a compound known for its significant anti-inflammatory properties. It is a derivative of sulfadimethoxine and has been studied for its potential therapeutic applications in various chronic inflammatory diseases .
Mechanism of Action
The compound’s mechanism of action is primarily through its anti-inflammatory effects. It significantly downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation . It also upregulates the expression of anti-inflammatory cytokine IL-10 .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide involves multiple steps. The compound is typically synthesized through a series of reactions that include sulfonation, amidation, and methoxylation. The reaction conditions often involve the use of solvents like hexane, ethyl acetate, and acetone to remove impurities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide has been extensively studied for its anti-inflammatory properties. It has shown potential in treating various chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular diseases . The compound has also been evaluated for its non-toxicity in both in vitro and in vivo studies, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 4,6-Dimethyl-2-mercaptopyrimidine
Uniqueness
N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide stands out due to its potent anti-inflammatory properties and non-toxicity. Its ability to inhibit oxidative bursts and modulate inflammatory markers makes it a unique and promising compound for therapeutic applications .
Properties
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7S2/c1-28-14-6-10-16(11-7-14)31(24,25)22-13-4-8-15(9-5-13)32(26,27)23-19-20-17(29-2)12-18(21-19)30-3/h4-12,22H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADWIFKLTMHZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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